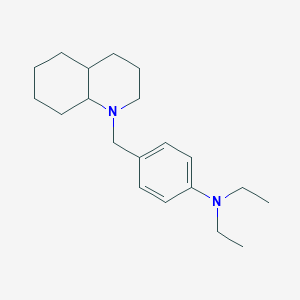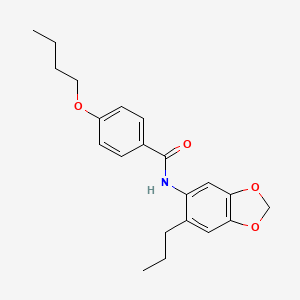![molecular formula C19H12BrFN2O2 B5156028 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in the progression of certain diseases. It has been found to target the microtubule-associated protein tau, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide is its high potency and selectivity towards specific targets. However, its low solubility and stability can pose challenges in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide. These include exploring its potential applications in the treatment of other diseases, improving its solubility and stability, and developing novel derivatives with enhanced potency and selectivity. Furthermore, the use of this compound in material science and nanotechnology is also an area of interest for future research.
Conclusion
In conclusion, 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new treatments for various diseases and advancements in material science and nanotechnology.
Synthesemethoden
The synthesis of 3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide involves the reaction of 5-bromo-2-(2-propyn-1-yloxy)aniline with 4-fluorobenzonitrile in the presence of a base and a catalyst. The resulting product is then subjected to acrylation to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2O2/c1-2-9-25-18-8-3-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-16(21)5-7-17/h1,3-8,10-11H,9H2,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFAWNHSXLOKDS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)


![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)